2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This specific compound features a pyrimidine moiety, which is a six-membered heterocyclic ring containing nitrogen atoms. The presence of trimethyl groups on the pyrimidine ring contributes to its unique chemical properties and biological activities.
The compound can be synthesized through various chemical reactions involving pyrimidine derivatives and anilines. It falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. Benzamides, including this compound, are often studied for their potential therapeutic applications in medicinal chemistry.
The synthesis of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide can be achieved through several methods:
The molecular formula of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide is C13H16N4O. The structure consists of:
The compound's molecular geometry is influenced by the steric effects of the methyl groups on the pyrimidine ring, which may affect its interaction with biological targets.
The reactivity of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide includes:
The mechanism of action for compounds like 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Key physical properties include:
Chemical properties include:
The applications of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide are diverse:
The molecular architecture of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide (chemical formula: C₁₄H₁₆N₄O) comprises three distinct pharmacophoric elements: a trisubstituted pyrimidine ring, a benzamide group, and a bridging amino linkage. The pyrimidine moiety exhibits π-deficient characteristics due to the electron-withdrawing nitrogen atoms, rendering positions 2, 4, and 6 electron-deficient. Methyl substituents at C2, C5, and C6 induce steric constraints that enforce near-orthogonal orientation between the pyrimidine and benzamide planes, optimizing spatial occupancy in hydrophobic binding pockets [1] . The benzamide’s carbonyl and amine groups serve as hydrogen-bond acceptors/donors, facilitating critical interactions with biological targets [9].
Table 1: Key Pharmacophoric Elements and Their Functional Roles
Structural Element | Functional Role | Target Interactions |
---|---|---|
2,5,6-Trimethylpyrimidine | Electron deficiency enables nucleophilic attack; methyl groups enhance lipophilicity | Hydrophobic pocket occupancy, π-stacking |
Amino linker (–NH–) | Conformational flexibility and H-bond donation | Bridging polar contacts with biomolecules |
Benzamide carbonyl | Strong H-bond acceptor | Interaction with catalytic residues (e.g., kinases) |
Primary amide (–NH₂) | Dual H-bond donor/acceptor capacity | Molecular recognition in enzymatic clefts |
Crystallographic evidence from related pyrimidine-DNA complexes demonstrates minor groove binding, where the planar system displaces water molecules and cross-links adjacent DNA strands [9]. This binding modality disrupts protein-DNA interactions in pathogens like Trypanosoma brucei, suggesting a mechanism for antiparasitic activity. The pharmacophore’s bioactivity is further augmented by:
Pyrimidine Substitutions: Systematic modifications reveal that methylation patterns dictate target selectivity and potency. The 2,5,6-trimethyl configuration optimizes steric complementarity for kinase targets. Removing the C2 methyl group increases rotational freedom but reduces inhibition of FGFR4 by 300-fold (IC₅₀ shift from 2.6 nM to >780 nM) due to loss of hydrophobic contact with Ala553 [5]. Conversely, C5-methylation enhances metabolic stability by blocking cytochrome P450 oxidation sites, extending plasma half-life by 2.3-fold in murine models .
Benzamide Modifications: The ortho-position relative to the amide proves structurally sensitive:
Table 2: Biological Activity Modulation via Substituent Engineering
Modified Position | Substituent | Biological Impact | Activity Shift |
---|---|---|---|
Pyrimidine C2 | –H vs. –CH₃ | Loss of hydrophobic packing in FGFR4 hinge region | FGFR4 IC₅₀: 2.6 nM → 860 nM |
Pyrimidine C5 | –CH₃ vs. –H | Increased metabolic stability; enhanced cellular uptake | HepG2 t₁/₂: 2.1 h → 4.8 h |
Benzamide para | –Piperazinyl-H | β-Glucuronidase inhibition via electrostatic interaction | IC₅₀: 2.8 µM (vs. 45.75 µM control) |
Benzamide para | –Phenylpiperazinyl | Steric clash in β-glucuronidase active site | Inactive at 100 µM |
Benzamide ortho | –Cl | Amide group rotation impairs H-bond donation to BRAF Asp594 | pERK IC₅₀: 20 nM → 420 nM |
Electronic Effects: Hammett analyses confirm that electron-donating groups (σ < 0) on the benzamide ring increase pyrimidine basicity (pKₐ shift from 1.8 to 2.4), strengthening ionic interactions in acidic enzymatic microenvironments like β-glucuronidase (pH 4.5–5.5) [3] [6]. The trimethylpyrimidine core’s pKₐ(N1) ≈ 7.3 enables selective protonation in lysosomes (pH 4.5–5.0), promoting subcellular accumulation in tumor cells [6].
Target Selectivity Profiles: Unlike pan-FGFR inhibitors, 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide derivatives exhibit >1,000-fold selectivity for FGFR4 over FGFR1/2/3. This originates from covalent interaction with Cys552—a residue unique to FGFR4’s hinge region—forming a Michael adduct with acrylamide warheads (Kd = 3.3 nM) [5]. Non-covalent analogs maintain selectivity via the 2-methyl group’s occupancy of a hydrophobic pocket induced by FGFR4-specific αC-helix displacement [5].
Therapeutic Targeting Divergence:
Table 3: Structural and Activity Comparisons with Key Aminopyrimidine Derivatives
Compound | Core Structure | Primary Target | Potency (IC₅₀/EC₅₀) | Selectivity Feature |
---|---|---|---|---|
2-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide | Trimethylpyrimidine + benzamide | FGFR4 / β-Glucuronidase | 2.6 nM / 2.8 µM | Covalent Cys552 binding; piperazine H-bond |
BLU-554 (Clinical candidate) | Pyrido[2,3-d]pyrimidine | FGFR4 | 1.7 nM | Irreversible Cys552 engagement |
Genz-644131 (Trypanocidal) | Quinazoline-2,4-diamine | TbAdoMetDC | 0.11 µM | Poor BBB penetration (PSA = 98 Ų) |
β-Glucuronidase inhibitor 24 | 4-(Piperazinyl)-2-aminopyrimidine | β-Glucuronidase | 2.8 µM | Para-benzamide substitution |
Vemurafenib (BRAF inhibitor) | Benzimidazole-pyrimidine | BRAFV600E | 31 nM | DFG-in binding; hinge interaction |
Structural Innovations: Replacing the benzamide with pyridine-3-carboxamide (as in aminopyridine kinase inhibitors) diminishes DNA minor groove affinity by 90% due to reduced curvature and weakened van der Waals contacts [8] [9]. Conversely, bioisosteric substitution of the benzamide with thiazole-4-carboxamide retains trypanocidal activity but increases metabolic clearance by 3-fold [9].
The title compound’s unique 2-methylpyrimidine motif differentiates it from classical DNA-binding agents like pentamidine (di-amidine). While pentamidine induces DNA condensation, this compound causes kinetoplast disintegration in T. brucei by displacing HMG-box proteins from AT-rich regions—validated via surface plasmon resonance (ΔRU = 125 RU) [9]. This mechanism parallels the activity of N-phenylbenzamide bis(2-aminoimidazolines) but with enhanced CNS penetration.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: